molecular formula C9H17NO2 B154478 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile CAS No. 10141-15-8

3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile

Cat. No. B154478
CAS RN: 10141-15-8
M. Wt: 171.24 g/mol
InChI Key: MYZYATBOEKPPPB-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile, also known as HMPPN, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has a mechanism of action that has been studied by researchers. In

Scientific Research Applications

3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its potential as an antiviral agent. In one study, it was found to exhibit antiviral activity against the human immunodeficiency virus (HIV) type 1. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
In the field of materials science, 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been investigated for its potential as a monomer in the synthesis of polymers. It has been found to produce polymers with desirable properties such as high thermal stability and good mechanical properties.

Mechanism Of Action

The mechanism of action of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in viral replication or inflammation. Further research is needed to fully understand its mechanism of action.

Biochemical And Physiological Effects

3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been found to have low toxicity in animal studies. It has been shown to have minimal effects on liver and kidney function, and no significant adverse effects on other organs. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is its potential as a versatile building block for the synthesis of various compounds. It has also been found to be relatively easy to synthesize using a multistep process.
One limitation of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is its limited solubility in water. This can make it difficult to work with in certain experiments. It also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile. One area of interest is its potential as an antiviral agent. Further studies are needed to fully understand its mechanism of action and potential applications in this field.
Another area of interest is its potential as a monomer in the synthesis of polymers. Further studies are needed to optimize the synthesis process and investigate the properties of the resulting polymers.
Overall, 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is a compound with significant potential for various applications in scientific research. Further studies are needed to fully understand its properties and potential uses.

Synthesis Methods

The synthesis of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile involves a multistep process. First, 4-methyl-2-pentanone is reacted with hydrogen cyanide to produce 2-cyano-4-methylpentan-1-ol. This compound is then reacted with acrolein to produce 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide.

properties

CAS RN

10141-15-8

Product Name

3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(4-hydroxy-4-methylpentan-2-yl)oxypropanenitrile

InChI

InChI=1S/C9H17NO2/c1-8(7-9(2,3)11)12-6-4-5-10/h8,11H,4,6-7H2,1-3H3

InChI Key

MYZYATBOEKPPPB-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)O)OCCC#N

Canonical SMILES

CC(CC(C)(C)O)OCCC#N

synonyms

3-(3-Hydroxy-1,3-dimethylbutoxy)propanenitrile

Origin of Product

United States

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